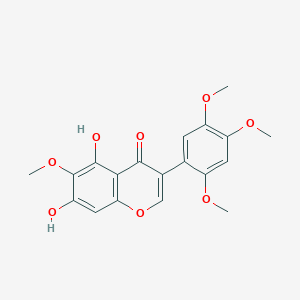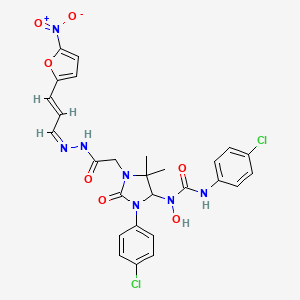
Eeyarestatin I-E isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eeyarestatin I-E isomer is a potent inhibitor of endoplasmic reticulum-associated protein degradation (ERAD). This compound has garnered significant attention due to its ability to disrupt protein homeostasis in the endoplasmic reticulum, leading to ER stress and subsequent cell death. This compound is particularly noted for its anti-cancer properties, making it a promising candidate for cancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eeyarestatin I-E isomer involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a nitrofuran-containing (NFC) group and an aromatic domain. These intermediates are then coupled under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Eeyarestatin I-E isomer undergoes various chemical reactions, including:
Oxidation: The nitrofuran-containing group can undergo oxidation reactions.
Reduction: The aromatic domain can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrofuran group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the nitrofuran group can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Eeyarestatin I-E isomer has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and ER stress.
Biology: Investigated for its role in disrupting protein homeostasis and inducing cell death.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting ERAD pathways
Mechanism of Action
Eeyarestatin I-E isomer exerts its effects by inhibiting the p97 ATPase, an essential component of the ERAD machinery. The compound binds to the p97 ATPase via its nitrofuran-containing domain, disrupting protein degradation and leading to ER stress. This stress ultimately induces apoptosis in cancer cells. The aromatic domain of the compound enhances its specificity by localizing it to the ER membrane .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another inhibitor of protein degradation with similar anti-cancer properties.
MG132: A proteasome inhibitor that also induces ER stress.
Thapsigargin: Disrupts ER calcium homeostasis, leading to ER stress
Uniqueness
Eeyarestatin I-E isomer is unique due to its bifunctional nature, combining a membrane-binding domain with a p97 ATPase inhibitory group. This dual functionality enhances its specificity and potency as an ERAD inhibitor, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C27H25Cl2N7O7 |
|---|---|
Molecular Weight |
630.4 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15- |
InChI Key |
JTUXTPWYZXWOIB-LBSHJFKMSA-N |
Isomeric SMILES |
CC1(C(N(C(=O)N1CC(=O)N/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |
Canonical SMILES |
CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |
Synonyms |
1-(4-chlorophenyl)-3-(3-(4-chlorophenyl)-5,5-dimethyl-1-(3-(5-nitrofuran-2-yl)allyldienehydrazinocarbonylmethyl)-2-oxoimidazolidin-4-yl)-1-hydroxyurea eeyarestatin I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


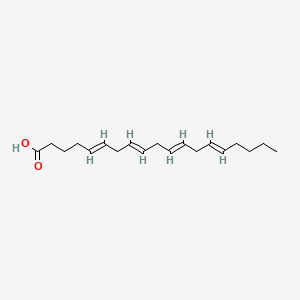
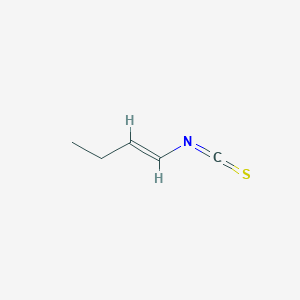
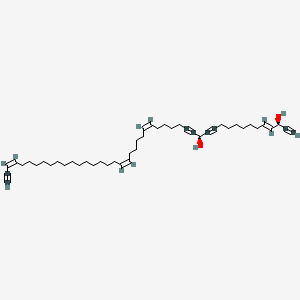
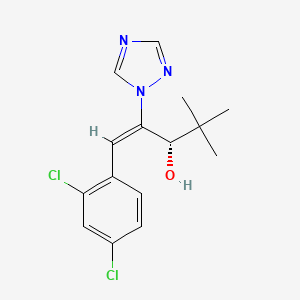
![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)

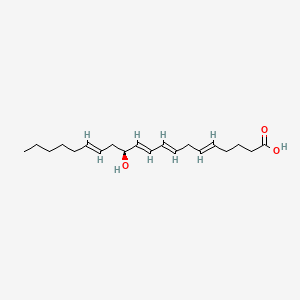

![methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1231081.png)


![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
